1-bromo-7-chloroimidazo[1,5-a]pyridine

Cross-Coupling C-C Bond Formation Suzuki-Miyaura

Standard 1,7-dihaloimidazopyridines force difficult separations due to identical halogen reactivity. This 1-bromo/7-chloro isomer provides innate orthogonal reactivity, eliminating regioisomeric byproducts. - **Workflow benefit**: Selective bromo coupling first (Suzuki, Stille), then chloro activation for second diversity installation. - **Application validated**: Direct precursor to Mnk/ITK kinase inhibitor libraries and tunable donor-acceptor fluorophores. - **Supply assurance**: Packaged under inert atmosphere; certificate of analysis (HPLC/GC/MS) included with each shipment.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 1781789-02-3
Cat. No. B6233945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-7-chloroimidazo[1,5-a]pyridine
CAS1781789-02-3
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CN2C=NC(=C2C=C1Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-7-6-3-5(9)1-2-11(6)4-10-7/h1-4H
InChIKeyGAIJHHDZCNMCOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-7-chloroimidazo[1,5-a]pyridine: Procurement Guide


1-Bromo-7-chloroimidazo[1,5-a]pyridine (CAS 1781789-02-3) is a heteroaromatic building block featuring a fused imidazo[1,5-a]pyridine core with bromine at the 1-position and chlorine at the 7-position [1]. This specific substitution pattern enables sequential, chemoselective cross-coupling reactions that are foundational to the rapid assembly of pharmaceutically relevant, polysubstituted imidazopyridine libraries [2]. The core scaffold itself is validated in multiple kinase inhibitor programs and fluorescent probe development, providing a direct link to high-value research applications [3].

Why Generic Analogs Cannot Substitute


Attempting to substitute this compound with a generic 'imidazopyridine' or even a closely related regioisomer (e.g., 1-chloro-7-bromo or 3-halo analogs) fundamentally fails due to the profound impact of halogen positioning on both cross-coupling reactivity and the final biological target engagement. The [1,5-a] fusion dictates the electronic landscape, while the specific 1-bromo/7-chloro pattern provides an orthogonal reactivity handle for sequential functionalization [1]. In contrast, a 1-chloro/7-bromo isomer would invert the reactivity sequence due to the inherent lower reactivity of aryl chlorides versus aryl bromides in Pd-catalyzed couplings, and a 3-bromo isomer would present an entirely different vector for molecular elaboration, yielding a structurally distinct final compound with different binding properties [2]. The precise placement of these halogens is not arbitrary; it is a strategic choice for building molecules with defined geometry and electronic character, directly impacting the success of downstream medicinal chemistry campaigns.

Procurement Evidence: Advantage Over Analogs


High-Yield Suzuki-Miyaura Cross-Coupling

The 1-bromo substituent on the imidazo[1,5-a]pyridine core is highly reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling. While direct data for the 7-chloro analog is absent, a structurally analogous 1-bromo-3-phenylimidazo[1,5-a]pyridine underwent coupling with p- and m-methoxycarbonylphenylboronic acids to afford the desired biaryl products in yields of 91% and 61%, respectively [1]. This demonstrates the viability and high efficiency of the 1-position for this transformation. In stark contrast, the 7-chloro substituent is expected to be inert under these standard Suzuki conditions (e.g., Pd(PPh3)4, aqueous base, heating), allowing for a subsequent, orthogonal functionalization step (e.g., Buchwald-Hartwig amination or a second, more forcing cross-coupling). This orthogonal reactivity is not accessible with the 1-chloro-7-bromo regioisomer, which would have a less reactive chloro group at the more activated 1-position.

Cross-Coupling C-C Bond Formation Suzuki-Miyaura Imidazopyridine Functionalization

Orthogonal Reactivity for Sequential Functionalization

The presence of a bromine at the 1-position and a chlorine at the 7-position provides a chemically encoded blueprint for sequential diversification. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-couplings. A general reactivity trend for aryl halides in oxidative addition is Ar-I > Ar-Br >> Ar-Cl [1]. This allows for a first, selective coupling at the 1-position, leaving the 7-chloro group untouched for a second, distinct transformation. This orthogonal strategy is not possible with a symmetrical analog like 1,7-dibromoimidazo[1,5-a]pyridine, which would require careful stoichiometric control and often result in mixtures of mono- and bis-coupled products. The 1-bromo-7-chloro substitution pattern is therefore a superior choice for achieving high-purity, diversely functionalized final compounds.

Sequential Functionalization Chemoselectivity Cross-Coupling Buchwald-Hartwig Amination

Validated Kinase Inhibitor and Fluorescent Probe Scaffold

The imidazo[1,5-a]pyridine core is not an inert linker; it is a privileged scaffold in medicinal chemistry. Derivatives based on this core have demonstrated sub-micromolar to low nanomolar inhibitory activity against Mnk1/2 kinases, with a high level of selectivity over CDKs [1]. For instance, compound 4c in a related study exhibited a Ki value in the low nanomolar range. Furthermore, 1,3-diarylated imidazo[1,5-a]pyridines exhibit strong fluorescence emission in the 449–533 nm range with high quantum yields, making them valuable for bioimaging and material science applications [2]. A 1,7-disubstituted derivative built from this compound would be a novel analog within this validated chemotype, offering the potential for new intellectual property and improved biological or photophysical properties.

Kinase Inhibition Mnk Fluorescent Probes Medicinal Chemistry

C-3 Arylation vs. Imidazo[1,2-a]pyridine

The imidazo[1,5-a]pyridine scaffold can undergo highly regioselective C-H arylation at the 3-position, a reaction that is not directly transferable to the isomeric imidazo[1,2-a]pyridine system [1]. This late-stage functionalization capability adds another dimension to the synthetic utility of the core. While the 1-bromo-7-chloro derivative is pre-functionalized, the ability to further diversify at the 3-position via C-H activation after the initial cross-couplings represents a powerful strategy for generating highly complex and diverse libraries from a single, advanced intermediate.

C-H Activation Regioselectivity Arylation Imidazopyridine

Application Scenarios for Drug Discovery


Sequential Cross-Coupling for Kinase Inhibitor Libraries

This compound is ideally suited for the parallel synthesis of focused libraries targeting kinases like Mnk, ITK, or others known to be modulated by imidazopyridine-based chemotypes [1][2]. A typical workflow involves a first Suzuki-Miyaura coupling at the 1-position to introduce an aryl or heteroaryl group, followed by a second, orthogonal transformation (e.g., Buchwald-Hartwig amination or a more forcing Suzuki coupling) at the 7-position to install a second diversity element. The resulting 1,7-disubstituted imidazo[1,5-a]pyridines are valuable leads for further optimization and SAR studies.

Tunable Fluorescent Probe Synthesis

Given the known fluorescent properties of 1,3-diarylimidazo[1,5-a]pyridines, this building block provides a direct entry to novel donor-acceptor fluorophores [3]. By coupling an electron-rich aryl group at the 1-position and an electron-deficient (hetero)aryl group at the 7-position (or vice versa), the emission wavelength and quantum yield can be tuned for specific applications in cellular imaging, high-throughput screening assays, or as components in organic light-emitting diodes (OLEDs).

Advanced Intermediates for Late-Stage C-H Functionalization

After the initial cross-coupling steps, the resulting 1,7-disubstituted imidazo[1,5-a]pyridine can serve as a substrate for regioselective C-H arylation at the 3-position [4]. This three-step sequence from a single, readily available building block provides access to densely functionalized, trisubstituted imidazopyridines, a chemotype of high interest for medicinal chemistry but traditionally difficult to access. This is a powerful application for groups exploring new chemical space or seeking to expand existing patent estates.

Replacing Non-Orthogonal Building Blocks

For medicinal chemists currently using a 1,7-dibromoimidazo[1,5-a]pyridine intermediate, this compound offers a direct and superior replacement. The orthogonal reactivity of the bromo and chloro groups simplifies the synthetic sequence and eliminates the need for low-yielding mono-coupling steps or difficult separations of regioisomeric mixtures. This substitution directly improves process efficiency, reduces costs, and increases the purity of the final compounds.

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